molecular formula C7H6BrN3O2 B8240263 5-Bromo-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester

5-Bromo-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B8240263
M. Wt: 244.05 g/mol
InChI Key: RKNGNLNGZXETRI-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that contains a pyrazole ring substituted with bromine, cyano, and carboxylic acid ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyano-3-oxobutanoate with hydrazine hydrate, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Substitution Products: 5-Amino-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester.

    Reduction Products: 5-Bromo-4-aminomethyl-2H-pyrazole-3-carboxylic acid ethyl ester.

Scientific Research Applications

5-Bromo-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The exact pathways involved can vary based on the structure of the derivatives and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
  • 4-Cyano-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester

Uniqueness

5-Bromo-4-cyano-2H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-bromo-4-cyano-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-2-13-7(12)5-4(3-9)6(8)11-10-5/h2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNGNLNGZXETRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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